5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride

Kinase selectivity Gini coefficient CK2 inhibitor profiling

CX-4945 HCl (Silmitasertib HCl) is the hydrochloride salt of the only ATP-competitive CK2 inhibitor to reach human clinical trials. With a Ki of 0.38 nM against CK2α, it delivers complete target engagement at low nanomolar concentrations. The HCl salt provides >2000-fold higher aqueous solubility under gastric-relevant pH versus the free base—critical for oral formulation and reproducible in vivo PK. Dosing at 75 mg/kg p.o. achieves confirmed target engagement via p21 T145 phosphorylation suppression in tumor tissue. Validated in Phase I/II trials for cholangiocarcinoma and medulloblastoma, it uniquely bridges preclinical research to clinical translation. For kinase profiling, its Gini coefficient of 0.615 indicates class-leading selectivity. Solid-state thermal stability (mp 249°C) and 661 µg/mL gastric pH solubility ensure reproducible dissolution for oral solid dosage form development. Choose CX-4945 HCl when only the clinically validated reference standard will suffice.

Molecular Formula C19H13Cl2N3O2
Molecular Weight 386.2 g/mol
Cat. No. B10764262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
Molecular FormulaC19H13Cl2N3O2
Molecular Weight386.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl
InChIInChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H
InChIKeyOBOIGMDUOMSAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CX-4945 Hydrochloride (Silmitasertib HCl): First-in-Class Clinical-Stage CK2 Inhibitor


5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid hydrochloride (CX-4945 HCl; Silmitasertib HCl) is the hydrochloride salt of the first orally bioavailable, ATP-competitive protein kinase CK2 inhibitor to reach human clinical trials [1]. It belongs to the benzo[c][2,6]naphthyridine chemical class and exhibits low nanomolar biochemical potency against the CK2α catalytic subunit [2]. The compound has been evaluated in Phase I/II studies for cholangiocarcinoma and medulloblastoma, establishing it as the most clinically advanced selective CK2 inhibitor available for research and therapeutic development.

Why Generic CK2 Inhibitors Cannot Replace CX-4945 Hydrochloride in Critical Applications


Protein kinase CK2 inhibitors sharing the benzo[c][2,6]naphthyridine scaffold, such as CX-5011 and CX-5279, differ markedly from CX-4945 HCl in kinase selectivity breadth, clinical validation status, and solid-form physicochemical properties [1]. The hydrochloride salt form further distinguishes CX-4945 from its free base by providing >2000-fold higher aqueous solubility under gastric-relevant pH conditions, a critical factor for oral formulation development and in vivo reproducibility [2]. Substitution with a less selective or unvalidated analog risks confounding off-target effects and irreproducible pharmacokinetic outcomes in both biochemical and animal studies.

Quantitative Comparator Evidence for CX-4945 Hydrochloride Selection


Kinase Selectivity Breadth: CX-4945 vs. CX-5011 and CX-5279 (Gini Coefficient)

CX-4945 demonstrates a Gini selectivity coefficient of 0.615 when profiled against a panel of 102–235 kinases, while its structural analogs CX-5011 and CX-5279, which replace the pyridine ring with a pyrimidine, achieve significantly higher Gini coefficients of 0.735 and 0.755, respectively, indicating narrower selectivity [1]. This broader target engagement spectrum of CX-4945 HCl may be therapeutically advantageous in contexts where polypharmacology contributes to efficacy, whereas CX-5011/CX-5279 are preferred when absolute single-target selectivity is paramount.

Kinase selectivity Gini coefficient CK2 inhibitor profiling

Aqueous Solubility Advantage of Hydrochloride Salt Over Free Base Form

The hydrochloride salt of CX-4945 exhibits markedly superior aqueous solubility at gastric-relevant pH compared to the free base hydrate form. Specifically, the HCl salt shows water solubility of 661 µg/mL at pH 3.5, whereas the free base hydrate achieves only 0.3 µg/mL at pH 7.3 [1]. In simulated gastric fluid (SGF), the free base hydrate solubility is 907 µg/mL versus 525 µg/mL for the HCl salt—a smaller difference—but in fasted-state simulated intestinal fluid (FaSSIF), the HCl salt maintains 21 µg/mL versus 2 µg/mL for the free base, a 10.5-fold advantage. The HCl salt also possesses a higher melting point (249°C vs 133°C) and is classified as BCS Class II [1].

Solid-state chemistry Salt form Oral bioavailability BCS classification

Biochemical Potency: CX-4945 Ki vs. Earlier-Generation CK2 Inhibitors

CX-4945 inhibits recombinant human CK2α with a Ki of 0.38 nM and IC₅₀ of 1 nM, representing approximately 1000-fold greater potency than first-generation CK2 inhibitors such as TBB (Ki ~400 nM) and DMAT (Ki ~140 nM) [1][2]. This sub-nanomolar affinity places CX-4945 HCl among the most potent ATP-competitive CK2 inhibitors characterized to date, enabling complete target engagement at low nanomolar cellular concentrations.

Biochemical potency CK2α inhibition Ki ATP-competitive

Phosphoproteomics-Derived Cellular Selectivity: CX-4945 vs. GO289

In a quantitative phosphoproteomics study treating C2C12 myoblasts for 5 hours at 4 µM, CX-4945 reduced phosphorylation at 35 phosphosites by >50%, while the structurally distinct CK2 inhibitor GO289 affected 70 sites under identical conditions. Critically, both compound-treated phosphosite sets conformed almost exclusively to the CK2 consensus motif (pS/pT-x-x-D/E), with negligible contribution from off-target kinases such as Pro-directed or basophilic kinases, confirming that both inhibitors provide highly selective cellular CK2 inhibition [1]. GO289 showed broader pathway suppression, but CX-4945 HCl's narrower phosphosite modulation may be advantageous where partial pathway inhibition is desired.

Phosphoproteomics Cellular selectivity CK2 consensus motif Off-target profiling

Clinical Development Status: CX-4945 HCl vs. All Other Selective CK2 Inhibitors

CX-4945 HCl is the only selective CK2 inhibitor to have entered and completed multiple Phase I/II clinical trials (NCT01199718, NCT02128282, NCT03904862), with published human pharmacokinetic data demonstrating oral bioavailability and manageable safety profiles [1][2]. In contrast, analogs CX-5011 and CX-5279 remain at the preclinical stage, and GO289, SGC-CK2-1, and AB668 lack any clinical trial data. CX-4945 HCl oral dosing in mice at 75 mg/kg achieves systemic clearance of 2.7 L/kg/hr with demonstrated target engagement in xenograft tumor tissue [2].

Clinical trials Phase I/II Cholangiocarcinoma Medulloblastoma Oral bioavailability

Optimal Application Scenarios for CX-4945 Hydrochloride Based on Differential Evidence


In Vivo Oncology Studies Requiring Oral CK2 Inhibition with Clinically Validated PK

When designing rodent xenograft or syngeneic tumor models requiring reliable oral CK2 inhibition, CX-4945 HCl is the only choice supported by published human and preclinical PK data. Dosing at 75 mg/kg orally achieves target engagement confirmed by p21 T145 phosphorylation suppression in tumor tissue [1]. The HCl salt's 10.5-fold FaSSIF solubility advantage over the free base ensures consistent intestinal absorption critical for reproducible tumor growth inhibition studies [2].

Biochemical and Cellular Assays Requiring Sub-Nanomolar CK2 Affinity with Defined Selectivity Breadth

For kinase profiling experiments demanding the highest potency among clinically relevant CK2 inhibitors, CX-4945 HCl provides a Ki of 0.38 nM against CK2α, enabling complete target engagement at low nanomolar concentrations [3]. Its Gini coefficient of 0.615—indicating broader but still class-leading selectivity—makes it suitable for experiments examining CK2-dependent polypharmacology, distinct from the narrower profiles of CX-5011 (Gini 0.735) and CX-5279 (Gini 0.755) [4].

Translational Pharmacology Bridging Preclinical CK2 Biology to Clinical Development

In drug development programs targeting CK2-driven malignancies, CX-4945 HCl uniquely bridges preclinical research and clinical translation. It is the only CK2 inhibitor with completed Phase I/II clinical trials in cholangiocarcinoma and medulloblastoma, providing a direct translational path that analogs like GO289, SGC-CK2-1, and AB668 cannot offer [5]. Its oral bioavailability and established human safety profile make it the reference standard for benchmarking novel CK2 inhibitors.

Pharmaceutical Formulation Development Leveraging HCl Salt Solid-State Advantages

For formulation scientists developing oral solid dosage forms of CK2 inhibitors, CX-4945 HCl salt offers distinct manufacturability advantages: a high melting point (249°C) indicating thermal stability during processing, chemical stability in the solid state, and 661 µg/mL gastric pH solubility—critical for BCS Class II compound dissolution [2]. These properties are absent in the free base hydrate form, which exhibits a dramatically lower melting point (133°C) and negligible aqueous solubility at neutral pH.

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